molecular formula C20H11N3O3 B5516132 6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B5516132
M. Wt: 341.3 g/mol
InChI Key: DJJHOAXPBRBBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a benzoxazole moiety fused with a pyrrolopyridine ring system. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Properties

IUPAC Name

6-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-19-14-7-4-10-21-17(14)20(25)23(19)13-6-3-5-12(11-13)18-22-15-8-1-2-9-16(15)26-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHOAXPBRBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multi-step reactions that include the formation of the benzoxazole and pyrrolopyridine rings. One common synthetic route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by cyclization with a suitable pyridine derivative to form the final product . Reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with various molecular targets and pathways. The benzoxazole moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its anticancer activity . Additionally, the compound can inhibit enzymes and receptors involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share a similar structure with benzoxazole derivatives but contain a sulfur atom instead of an oxygen atom.

    Quinazoline derivatives: These compounds have a similar fused ring system and are known for their anticancer and antimicrobial properties. their mechanism of action and target specificity may differ.

    Pyrazolo[3,4-b]quinoline derivatives: These compounds also contain a fused ring system and exhibit a range of biological activities, including antibacterial and antioxidant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.